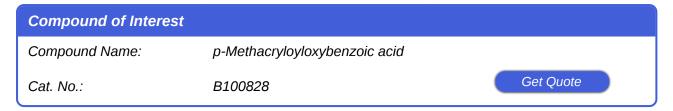


Structural Elucidation of αMethacryloyloxybenzoic Acid: A Comparative Guide to Spectroscopic Validation

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic techniques for the structural validation of α -Methacryloyloxybenzoic acid, focusing on 1H NMR and ^{13}C NMR spectroscopy. Due to the limited availability of direct experimental spectra for α -Methacryloyloxybenzoic acid isomers, this guide presents predicted data based on the analysis of its constituent moieties—benzoic acid and methacrylic acid—and related derivatives. This approach offers a robust framework for researchers to interpret experimental results and differentiate between the ortho, meta, and para isomers.

Predicted Spectroscopic Data

The following tables summarize the predicted 1 H and 13 C NMR chemical shifts for the isomers of α -Methacryloyloxybenzoic acid. These predictions are derived from the known spectral data of benzoic acid, methacrylic acid, and substituted benzoic acid derivatives.

Table 1: Predicted 1H NMR Chemical Shifts (δ , ppm) for α -Methacryloyloxybenzoic Acid Isomers



Proton Assignment	Ortho Isomer (Predicted)	Meta Isomer (Predicted)	Para Isomer (Predicted)
Carboxylic Acid (- COOH)	10.0 - 12.0 (s, 1H)	10.0 - 12.0 (s, 1H)	10.0 - 12.0 (s, 1H)
Aromatic Protons	7.2 - 8.2 (m, 4H)	7.3 - 8.1 (m, 4H)	7.4 - 8.0 (d, 2H), 7.2 - 7.8 (d, 2H)
Vinylic Protons (=CH ₂)	6.4 (s, 1H), 5.8 (s, 1H)	6.4 (s, 1H), 5.8 (s, 1H)	6.4 (s, 1H), 5.8 (s, 1H)
Methyl Protons (-CH₃)	2.1 (s, 3H)	2.1 (s, 3H)	2.1 (s, 3H)

Table 2: Predicted 13 C NMR Chemical Shifts (δ , ppm) for α -Methacryloyloxybenzoic Acid Isomers

Carbon Assignment	Ortho Isomer (Predicted)	Meta Isomer (Predicted)	Para Isomer (Predicted)
Carboxylic Acid (- COOH)	165 - 170	165 - 170	165 - 170
Ester Carbonyl (- COO-)	164 - 168	164 - 168	164 - 168
Aromatic C (quaternary)	150 - 155 (C-O), 128 - 132 (C-COOH)	150 - 155 (C-O), 130 - 134 (C-COOH)	152 - 156 (C-O), 125 - 130 (C-COOH)
Aromatic CH	120 - 140	120 - 140	120 - 140
Vinylic (=C<)	135 - 140	135 - 140	135 - 140
Vinylic (=CH ₂)	125 - 130	125 - 130	125 - 130
Methyl (-CH₃)	18 - 22	18 - 22	18 - 22

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for detailed structural elucidation, other techniques provide complementary information for the validation of α -Methacryloyloxybenzoic acid's structure.



Table 3: Comparison of Analytical Techniques

Technique	Information Provided	Strengths	Limitations
¹ H NMR	Proton environment, connectivity (via coupling)	High resolution, detailed structural information	Can be complex for molecules with many overlapping signals
¹³ C NMR	Carbon skeleton, chemical environment of carbons	Unambiguous carbon counting, good for identifying isomers	Lower sensitivity than ¹ H NMR
FTIR Spectroscopy	Presence of functional groups (e.g., C=O, O- H, C=C)	Fast, provides a molecular "fingerprint"	Does not provide detailed connectivity information
Mass Spectrometry	Molecular weight, fragmentation pattern	High sensitivity, confirms molecular formula	Isomers may have similar fragmentation patterns

Experimental Protocols ¹H and ¹³C NMR Spectroscopy

A sample of α -Methacryloyloxybenzoic acid (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). The spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans. For ¹³C NMR, a 45° pulse angle, a longer relaxation delay (2-5 seconds), and a larger number of scans (1024 or more) are typically used with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.[1]

FTIR Spectroscopy

A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr powder and pressing it into a thin disk.

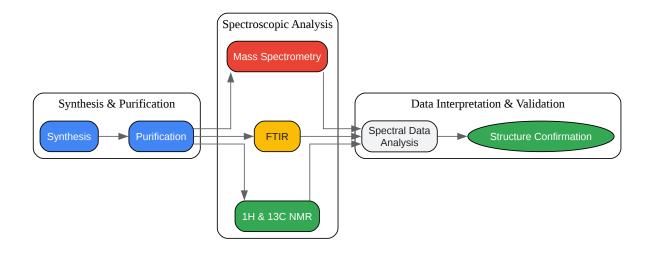


Mass Spectrometry

The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[2]

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the structural validation of α -Methacryloyloxybenzoic acid.



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Caption: Workflow for the synthesis, purification, and structural validation of α -Methacryloyloxybenzoic acid.

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